Di-m-tolyl Phosphate-d14
CAS No.:
Cat. No.: VC0202152
Molecular Formula: C₁₄HD₁₄O₄P
Molecular Weight: 292.33
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₄HD₁₄O₄P |
|---|---|
| Molecular Weight | 292.33 |
Introduction
Chemical Identity and Structural Properties
Basic Chemical Information
Di-m-tolyl Phosphate-d14 is a deuterium-labeled variant of di-m-tolyl phosphate, belonging to the organophosphate ester class of compounds. This specialized chemical features deuterium isotope substitution at 14 positions in its molecular structure, providing unique analytical properties while maintaining the chemical behavior of the non-deuterated analog.
Table 1. Chemical Identity of Di-m-tolyl Phosphate-d14
| Parameter | Details |
|---|---|
| Molecular Formula | C₁₄HD₁₄O₄P |
| Molecular Weight | 292.33 g/mol |
| PubChem CID | 162641468 |
| Unlabelled CAS Number | 36400-46-1 |
| Synonyms | Phosphoric Acid Bis(3-methylphenyl) Ester-d14; m-Tolyl Phosphate-d14; Di-m-cresyl Phosphate-d14 |
The compound's structure consists of a phosphate center bonded to two meta-tolyl groups, with deuterium atoms replacing all hydrogen atoms except for one hydrogen on the phosphate moiety .
Structural Representation
The chemical structure can be represented using SMILES notation, highlighting the deuterium substitution pattern:
O=P(OC1=C([2H])C(C([2H])([2H])[2H])=C([2H])C([2H])=C1[2H])(O)OC2=C([2H])C(C([2H])([2H])[2H])=C([2H])C([2H])=C2[2H]
This notation indicates complete deuteration of both aromatic rings and methyl groups while maintaining the phosphate center's chemical arrangement.
Applications and Research Utility
Analytical Standard Applications
Di-m-tolyl Phosphate-d14 serves as a critical isotope-labeled internal standard in analytical chemistry, particularly in environmental and biomonitoring studies. Its primary function is to provide accurate quantification of flame retardants and organophosphate compounds in complex matrices .
The compound's extensive deuterium labeling creates a mass shift that allows analysts to differentiate between the labeled standard and native compounds during mass spectrometric analysis. This property enables precise quantification even in challenging sample matrices where matrix effects might otherwise interfere with analytical accuracy .
Optical Materials Research
One of the specialized applications of Di-m-tolyl Phosphate-d14 involves its use in the complexation and solubilization of polyquinolines for processing into thin films with optical nonlinear properties. This application leverages the compound's unique chemical structure and interaction capabilities to facilitate the development of advanced optical materials with specialized characteristics.
Environmental and Toxicological Analysis
Di-m-tolyl Phosphate-d14 plays a significant role in environmental science and toxicology research. It serves as an internal standard for:
-
The analysis of organophosphate flame retardants in environmental samples
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Monitoring organophosphate pesticide metabolites in human biomonitoring studies
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Tracking environmental fate and distribution of related compounds
Researchers utilize this compound in isotope dilution methods that substantially improve the accuracy and reliability of analytical measurements, particularly in complex biological matrices like urine where matrix effects can significantly impact results .
Analytical Methods and Detection Techniques
Mass Spectrometry Parameters
The detection and quantification of Di-m-tolyl Phosphate-d14 typically employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following mass spectrometric parameters have been documented for its detection:
Table 2. Mass Spectrometry Transitions for Di-m-tolyl Phosphate-d14 and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| DCP (non-deuterated analog) | 277 | 107 | 34 |
| DCP (non-deuterated analog) | 277 | 169 | 31 |
| DCP-d14 | 291 | 114 | 34 |
These parameters enable selective and sensitive detection of the compound in complex matrices, with the mass transition from m/z 291 to 114 being characteristic of the deuterated compound .
Sample Preparation and Extraction
Analytical methods for Di-m-tolyl Phosphate-d14 typically involve solid phase extraction (SPE) procedures. A documented approach includes:
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Sample preparation with enzymatic deconjugation using β-glucuronidase
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Automated off-line solid phase extraction
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High-performance liquid chromatography separation
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Isotope dilution tandem mass spectrometry for quantification
This methodology has demonstrated excellent analytical performance with detection limits ranging from 0.05 to 0.5 ng/mL, accuracy from 89 to 118%, and imprecision below 10% .
Synthesis and Production Considerations
Synthetic Approaches
The synthesis of Di-m-tolyl Phosphate-d14 involves introducing deuterium atoms into the molecular structure of the non-deuterated compound. This process requires specialized techniques to ensure complete and consistent deuteration at the specified positions. Key synthesis considerations include:
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Selection of high-purity reagents to minimize contamination
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Careful monitoring of reaction conditions to maintain deuterium incorporation
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Purification processes to ensure isotopic purity of the final product
The production process necessitates controlled conditions to preserve the integrity of the deuterated product while maintaining chemical purity standards required for analytical applications.
Quality Control Parameters
Quality control for Di-m-tolyl Phosphate-d14 typically focuses on:
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Isotopic enrichment verification (usually >85% deuteration)
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Chemical purity assessment
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Structural confirmation through NMR and mass spectrometry
These quality control measures ensure that the compound performs reliably in its intended analytical applications.
| Parameter | Recommendation |
|---|---|
| Storage Temperature | -20°C |
| Shipping Temperature | Room Temperature |
| Container Type | Sealed, inert containers protected from light |
| Stability Considerations | Avoid repeated freeze-thaw cycles |
These guidelines help preserve the compound's isotopic integrity and chemical stability for analytical applications .
Research Applications in Environmental Monitoring
Biomonitoring Studies
Di-m-tolyl Phosphate-d14 has been employed in major biomonitoring programs, including studies conducted by the Centers for Disease Control and Prevention (CDC). These studies use the compound as an internal standard for quantifying organophosphate metabolites in urine samples, providing critical data on population-level exposure to these compounds .
The analytical methods incorporating this standard have enabled researchers to:
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Establish baseline exposure levels in general populations
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Track temporal trends in organophosphate exposure
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Identify potentially vulnerable population subgroups
Analytical Method Development
Researchers have utilized Di-m-tolyl Phosphate-d14 in developing sensitive and specific analytical approaches for detecting multiple flame retardant and organophosphate pesticide metabolites simultaneously. One documented method can quantify in 0.2 mL of urine ten flame retardants and six organophosphate insecticide metabolites using a single analytical run .
This methodological advancement demonstrates the compound's value in facilitating integrated exposure assessment approaches that can simultaneously monitor multiple chemical classes of concern.
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